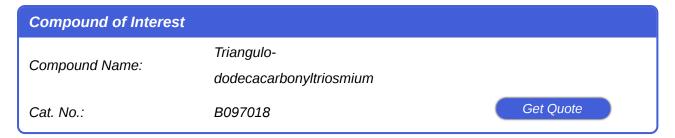


Triangulo-dodecacarbonyltriosmium: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the solubility and stability of **Triangulo-dodecacarbonyltriosmium** (Os₃(CO)₁₂), a key precursor in organometallic chemistry. This document consolidates critical data on its physicochemical properties, offers detailed experimental protocols for its analysis, and visualizes key structural and procedural concepts.

Core Physicochemical Properties

Triangulo-dodecacarbonyltriosmium is a yellow, crystalline solid at room temperature.[1][2] Its structure features a triangle of osmium atoms, giving it D₃h symmetry.[1][2] The stability of the cluster is significantly influenced by the twelve carbonyl ligands, which create strong metalligand bonds through π -back-bonding.[1]



Property	Data	Reference
Molecular Formula	C12O12OS3	[1]
Molar Mass	906.81 g/mol	[1]
Appearance	Yellow solid	[1]
Melting Point	224 °C (decomposes)	[1][3]
Density	3.48 g/cm ³	[1]
Structure	D₃h symmetry, equilateral triangle of Os atoms	[1][4]
Os-Os Bond Distance	2.88 Å	[1]
IR Spectral Data	2070, 2036, 2003 cm ⁻¹ (in hexane)	[1]

Solubility Profile

Precise quantitative solubility data for **Triangulo-dodecacarbonyltriosmium** is not extensively documented in publicly available literature. However, its qualitative solubility has been established through various experimental observations. The compound is nonpolar, leading to its poor solubility in polar solvents like water and better solubility in nonpolar organic solvents.



Solvent	Solubility Description	Reference
Water	Insoluble	[1][3]
General Organic Solvents	Slightly soluble	[3][5]
Chlorinated Solvents	Soluble	
Ethers	Soluble	
Aromatic Hydrocarbons	Soluble (e.g., Benzene, Toluene)	[6]
Alkanes	Soluble (e.g., Hexane, Decalin, Octane)	[1][7][8]
Acetonitrile	Used as a reactant/solvent, implying solubility	[2][9]

Stability Characteristics

The stability of **Triangulo-dodecacarbonyltriosmium** is a critical factor in its handling, storage, and application. Its inert Os-CO bonds necessitate specific conditions to induce reactivity.[1]

Thermal Stability

The compound is thermally stable to a certain degree, melting with decomposition at 224 °C.[1] However, some sources indicate decomposition may begin at temperatures as low as 170 °C. Its thermal decomposition is the basis for its use in Chemical Vapor Deposition (CVD) to create osmium-containing thin films. High temperatures (e.g., boiling octane) are often required for reactions, such as its conversion to the dihydride cluster Os₃H₂(CO)₁₀ in the presence of hydrogen gas.[8]

Photochemical Stability

Triangulo-dodecacarbonyltriosmium is photochemically active. Exposure to UV or visible light can induce the loss of carbonyl ligands, forming highly reactive, coordinatively unsaturated intermediates like Os₃(CO)₁₁. Studies using ultrafast time-resolved infrared spectroscopy show that photolysis with 267 or 400 nm light primarily causes a transient cleavage of the metal-



metal bonds, which differs from the behavior of its ruthenium analog.[6] The specific outcome of photochemical activation depends on the reaction environment; for instance, photolysis in benzene with 1-octene leads to the fragmentation of the cluster, whereas reaction with P(OEt)₃ results in ligand substitution.

Chemical Stability and Reactivity

As a stable cluster, direct reactions with ligands often require high temperatures, which can lead to a complex mixture of products.[1][2] A more controlled and selective reaction pathway involves the preliminary conversion of Os₃(CO)₁₂ into more labile derivatives. This is commonly achieved using trimethylamine N-oxide (Me₃NO) as a decarbonylating agent in a solvent like acetonitrile to produce Os₃(CO)₁₁(MeCN) or Os₃(CO)₁₀(MeCN)₂.[1][2][8] These acetonitrile adducts readily react with a wide range of ligands under milder conditions. The cluster also reacts with carboxylic acids under microwave irradiation to form dinuclear osmium(I) compounds.[10]

Experimental Protocols Synthesis of Triangulo-dodecacarbonyltriosmium

The established method for synthesizing Os₃(CO)₁₂ is through the reductive carbonylation of osmium tetroxide (OsO₄).[1]

Protocol:

- Place osmium tetroxide (OsO₄) in a high-pressure reaction vessel.
- Pressurize the vessel with carbon monoxide (CO) gas.
- Heat the vessel to 175 °C.
- Maintain the reaction conditions until the carbonylation is complete. The reaction is: 3 OsO₄
 + 24 CO → Os₃(CO)₁₂ + 12 CO₂.
- After cooling, carefully vent the excess CO and CO₂.
- The product, Os₃(CO)₁₂, is obtained in nearly quantitative yield as a yellow solid.[1]



Note: This procedure involves highly toxic OsO₄ and high-pressure CO gas and must be conducted with appropriate safety precautions in a specialized laboratory setting.

Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of Os₃(CO)₁₂ in various solvents.[11]

Materials:

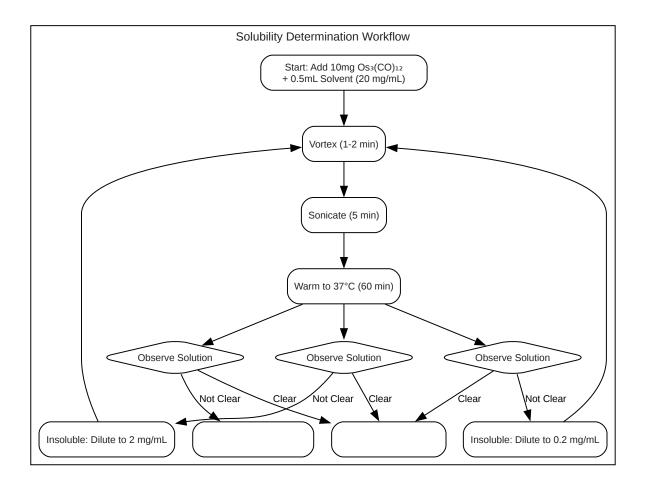
- Triangulo-dodecacarbonyltriosmium
- Selected solvents (e.g., water, ethanol, acetone, hexane, toluene, dichloromethane)
- Glass vials with screw caps
- Vortex mixer
- Ultrasonic bath
- Water bath or incubator (37 °C)

Procedure:

- Initial Test (High Concentration): Weigh approximately 10 mg of Os₃(CO)₁₂ into a glass vial.
 Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.
- Mixing Sequence: a. Cap the vial and gently mix by inversion at room temperature. b. If undissolved, vortex the vial for 1-2 minutes. c. If undissolved, place the vial in an ultrasonic bath for up to 5 minutes. d. If undissolved, warm the vial to 37 °C for up to 60 minutes.
- Observation: After each step, visually inspect the solution for any undissolved solid, cloudiness, or precipitation. A clear, colored solution indicates solubility.
- Tiered Dilution: If the compound is insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to test solubility at 2 mg/mL, repeating the mixing sequence. If still insoluble, repeat the dilution to test at 0.2 mg/mL.



• Documentation: Record the final observation (soluble, partially soluble, or insoluble) for each solvent at the highest concentration tested where dissolution occurred.



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Caption: Workflow for determining the qualitative solubility of the compound.

Protocol for Thermal Stability Analysis (TGA)



Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of Os₃(CO)₁₂.

Procedure:

- Calibrate the TGA instrument according to the manufacturer's specifications.
- Place a small, accurately weighed sample (5-10 mg) of Os₃(CO)₁₂ into the TGA pan.
- Place the pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
- Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled linear heating rate (e.g., 10 °C/min).
- Record the sample weight as a function of temperature.
- Analyze the resulting TGA curve. The onset temperature of the major weight loss step corresponds to the decomposition temperature of the compound.

Methodology for Photochemical Stability Assessment

The photochemical behavior can be investigated using laser flash photolysis coupled with a fast detection technique like time-resolved infrared (TRIR) spectroscopy.[6]

Methodology:

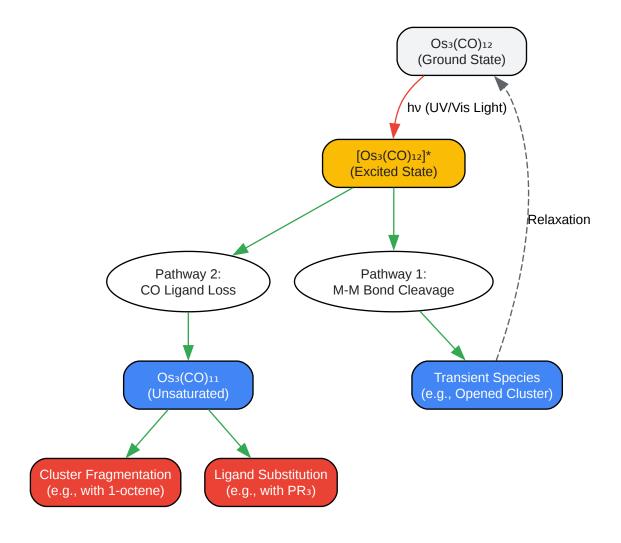
- Prepare a dilute solution of Os₃(CO)₁₂ in a suitable, transparent solvent (e.g., hexane) in a quartz cuvette.
- Purge the solution with an inert gas to remove oxygen.
- Excite the sample with a short pulse of laser light at a specific wavelength (e.g., 267 nm or 400 nm).



- Monitor the changes in the infrared spectrum at very short time intervals (picoseconds to microseconds) after the laser flash.
- Analyze the transient IR spectra to identify the formation and decay of intermediate species by observing the appearance and disappearance of new carbonyl stretching bands.
- By studying the kinetics of these spectral changes, the lifetimes of transient species and the mechanisms of the photochemical reactions (e.g., CO loss, M-M bond cleavage) can be determined.

Visualizations

Caption: Molecular structure of **Triangulo-dodecacarbonyltriosmium** (Os₃(CO)₁₂).



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Caption: Photochemical activation pathways of Os₃(CO)₁₂.

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